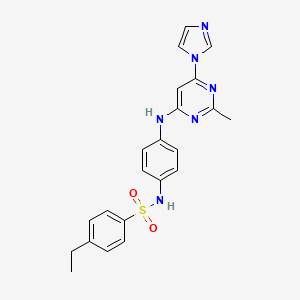

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)26-21-14-22(25-16(2)24-21)28-13-12-23-15-28/h4-15,27H,3H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDZPKLBTDWCQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A related compound, 4-(1h-imidazol-1-yl)phenol, has been shown to interact withNitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key cellular signaling molecule, in response to inflammation or other stimuli.

Mode of Action

This could lead to changes in the production of NO, thereby affecting cellular signaling pathways.

Biochemical Pathways

nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Biological Activity

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a sulfonamide moiety, which is often associated with various biological activities. Its molecular formula is , with a molecular weight of approximately 398.49 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Activity :

- Sulfonamides, including derivatives like this one, have been known to exhibit antimicrobial properties. Studies indicate that modifications in the sulfonamide structure can enhance efficacy against specific bacterial strains.

-

Cardiovascular Effects :

- Research involving benzenesulfonamide derivatives suggests potential effects on cardiovascular parameters. For instance, compounds similar to N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide have shown to influence perfusion pressure and coronary resistance in isolated heart models .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Case Study: Cardiovascular Effects

In a study evaluating the effects of related benzenesulfonamide compounds on isolated rat hearts, it was found that certain derivatives significantly reduced perfusion pressure over time. The mechanism was hypothesized to involve calcium channel inhibition, which could lead to beneficial effects in conditions like hypertension .

Enzyme Interaction Studies

Theoretical analyses using molecular docking simulations have suggested that N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-ethylbenzenesulfonamide may not interact significantly with CYP450 enzymes, indicating a different metabolic pathway than traditional sulfonamides . This finding is crucial for understanding its pharmacokinetics and potential drug-drug interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related sulfonamides with variations in substituents (Table 1). Key analogs include:

Table 1: Structural and Molecular Comparison

*Inferred molecular formula based on structural analysis.

- Substituent Effects: Electron-Donating vs. Withdrawing Groups: The target’s 4-ethyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group in . This difference impacts acidity of the sulfonamide (–SO2NH–) group, with trifluoromethoxy increasing acidity due to inductive effects . The ethyl group in the target compound may strike a balance between solubility and bioavailability .

Physical Properties

- Melting Points :

- Bulkier substituents (e.g., N-cyclopropyl in ) correlate with higher melting points (211–214°C) due to increased molecular symmetry and intermolecular forces .

- Smaller substituents (e.g., methyl in ) result in lower melting points (170–173°C), suggesting the target compound’s melting point may fall in this range .

Computational Insights

- Density Functional Theory (DFT) :

- Studies using hybrid functionals (e.g., B3LYP, ) predict electronic properties. The ethyl group’s electron-donating nature may reduce the sulfonamide’s electrophilicity compared to trifluoromethoxy analogs, affecting reactivity and binding .

- Correlation-energy functionals () model intermolecular interactions, explaining melting point trends .

Q & A

Basic: What are the recommended synthetic routes and critical characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-imidazole core via nucleophilic aromatic substitution. Key intermediates include 6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-amine, which is coupled to a 4-aminophenylsulfonamide derivative under Buchwald-Hartwig or Ullmann conditions. Critical characterization techniques include:

- NMR spectroscopy (1H/13C) to confirm regiochemistry and substitution patterns .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) to resolve structural ambiguities .

- HPLC purity analysis (>95%) to ensure synthetic fidelity .

Basic: How can researchers optimize reaction yields during the synthesis of pyrimidine-imidazole hybrids?

Use statistical design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–120°C | 110°C |

| Catalyst (Pd) | 2–5 mol% | 3.5 mol% |

| Reaction Time | 12–48 h | 24 h |

Central composite designs reduce the number of trials while maximizing yield (e.g., from 45% to 78%) .

Advanced: What computational strategies predict reactivity of intermediates in this compound's synthesis?

- Quantum mechanical calculations (DFT) map transition states and identify rate-limiting steps, such as imidazole-pyrimidine coupling .

- Machine learning models trained on analogous sulfonamide syntheses predict solvent effects and regioselectivity .

- Reaction path sampling narrows optimal conditions by simulating free energy landscapes for intermediates .

Advanced: How should researchers address contradictory data in biological activity assays?

- Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts .

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets (e.g., kinases) .

- Meta-analysis : Compare results with structurally related compounds (e.g., trifluoromethyl analogs) to identify substituent-specific effects .

Advanced: What methodologies establish structure-activity relationships (SAR) for analogs?

- Analog library synthesis : Systematically vary substituents (e.g., ethyl → trifluoromethyl in the benzenesulfonamide moiety) and test activity .

- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with bioactivity .

- Free-energy perturbation (FEP) : Compute relative binding affinities for virtual analogs .

Basic: What analytical techniques verify structural integrity?

- 2D NMR (HSQC, HMBC) : Resolve NOE correlations between imidazole protons and pyrimidine carbons .

- Elemental analysis : Validate C/H/N/S content within 0.4% of theoretical values .

- FT-IR spectroscopy : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Advanced: How can advanced spectroscopy resolve regiochemistry ambiguities?

- NOESY experiments : Detect spatial proximity between imidazole C-H and pyrimidine methyl groups .

- Dynamic NMR : Monitor coalescence of diastereotopic protons under variable temperature to assess rotational barriers .

- Solid-state NMR : Differentiate polymorphic forms that may affect bioavailability .

Advanced: What experimental designs study pharmacokinetic properties?

- In vitro ADME :

- Microsomal stability assays (human liver microsomes) with LC-MS quantification .

- Caco-2 permeability to predict intestinal absorption .

- In vivo PK : Use staggered sampling (5 min to 24 h post-dose) to calculate AUC, t₁/₂, and clearance rates .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate solubility, logP, and plasma protein binding data to simulate human exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.